![molecular formula C10H12F3N3O5 B586425 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt CAS No. 1239587-68-8](/img/structure/B586425.png)
4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt
Overview
Description
4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt is a maleimide derivative used as a reagent in the preparation of immunoenzymic conjugates . It is also known by other synonyms such as γ-Maleimidobutyric acid, 4-Maleimidobutanoic acid, N-(3-Carboxypropyl)maleimide, N-Maleoyl-4-aminobutyric acid, N-Maleoyl-GABA .
Molecular Structure Analysis
The molecular formula of 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt is C10H12F3N3O5 . The molecular weight is 311.21 . The SMILES string is C1=CC(=O)N(C1=O)CCCC(=O)NN.C(=O)(C(F)(F)F)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt include a molecular weight of 311.21 , and it is soluble in water . The compound is a powder in form .Mechanism of Action
Safety and Hazards
The safety information available indicates that 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanehydrazide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.C2HF3O2/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;3-2(4,5)1(6)7/h3-4H,1-2,5,9H2,(H,10,12);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUTUTFHPISSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)NN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738713 | |
Record name | Trifluoroacetic acid--4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt | |
CAS RN |
1239587-68-8 | |
Record name | Trifluoroacetic acid--4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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